molecular formula C6H3ClINO2 B2822404 2-Chloro-4-iodo-1-nitrobenzene CAS No. 89284-60-6

2-Chloro-4-iodo-1-nitrobenzene

Cat. No. B2822404
CAS RN: 89284-60-6
M. Wt: 283.45
InChI Key: XFZDMPIWHWAUGI-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 . It is a solid substance .


Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-iodo-1-nitrobenzene, such as nitrochlorobenzenes, typically involves the nitration of chlorobenzene . This reaction yields both the 2- and 4-nitro derivatives, which can be separated by crystallization and distillation .


Molecular Structure Analysis

The 2-Chloro-4-iodo-1-nitrobenzene molecule contains a total of 14 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

Nitro compounds can undergo nucleophilic aromatic substitution reactions . The reaction involves the attack of a nucleophile on the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the intermediate .


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-1-nitrobenzene is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

The methods of application or experimental procedures for these reactions would typically involve mixing the starting materials in a suitable solvent, then heating the mixture to promote the reaction. The exact conditions would depend on the specific reaction being carried out.

As for the results or outcomes obtained, these would typically be assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm the structure of the product. Quantitative data might include the yield of the reaction (i.e., what percentage of the starting material was converted into the product), and any statistical analyses would likely involve comparing these yields under different reaction conditions.

Nucleophilic Reactions of Benzene Derivatives

Field

This application falls under the field of Organic Chemistry, specifically the study of nucleophilic reactions of benzene derivatives.

Application Summary

Benzene derivatives, such as 1-chloro-2-nitrobenzene, can undergo nucleophilic reactions. An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .

Methods of Application

The reaction involves mixing the starting materials in a suitable solvent, then heating the mixture to promote the reaction. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Results

The chief products are phenol and diphenyl ether . The yield of the reaction and the structure of the product are typically assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry .

Synthesis of 1-(2-Nitrophenyl)-1H-indole

Field

This application is also in the field of Organic Chemistry, specifically in the synthesis of indole derivatives.

Application Summary

1-Iodo-2-nitrobenzene has been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole . This compound is used in organic chemistry research.

Methods of Application

The synthesis involves the reaction of 1-Iodo-2-nitrobenzene with other reagents under specific conditions .

Results

The product of the reaction is 1-(2-Nitrophenyl)-1H-indole . The structure of the product is confirmed using techniques such as NMR spectroscopy or mass spectrometry .

Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide

Field

This application is in the field of Organic Chemistry, specifically in the synthesis of indole derivatives.

Application Summary

1-Iodo-2-nitrobenzene has been used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide . This compound is used in organic chemistry research.

Results

The product of the reaction is 2-(2-Pyridyl)-3H-indol-3-one N-Oxide . The structure of the product is confirmed using techniques such as NMR spectroscopy or mass spectrometry .

Synthesis of 3-chloro-4-trifluoromethylaniline

Field

This application is in the field of Organic Chemistry, specifically in the synthesis of aniline derivatives.

Application Summary

3-chloro-4-trifluoromethylaniline was prepared in two steps by reaction of trifluoromethylcopper with 3-chloro-4-iodonitrobenzene . This compound is used in organic chemistry research.

Methods of Application

The synthesis involves the reaction of 3-chloro-4-iodonitrobenzene with trifluoromethylcopper .

Results

The product of the reaction is 3-chloro-4-trifluoromethylaniline . The structure of the product is confirmed using techniques such as NMR spectroscopy or mass spectrometry .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The hydrogenation of 1-iodo-4-nitrobenzene, a compound similar to 2-Chloro-4-iodo-1-nitrobenzene, has been studied as a model reaction to assess the catalytic performance of prepared catalysts . The addition of a promoter affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . This suggests potential future directions for research into the reactivity and applications of 2-Chloro-4-iodo-1-nitrobenzene.

properties

IUPAC Name

2-chloro-4-iodo-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZDMPIWHWAUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-1-nitrobenzene

Citations

For This Compound
1
Citations
KJ Datta, AK Rathi, P Kumar, J Kaslik, I Medrik… - Scientific Reports, 2017 - nature.com
… Interestingly, halogenated nitroarenes such as 2-chloro-4-iodo-1-nitrobenzene, 3-fluoro nitrobenzene, 4-bromo nitrobenzene, and 4-chloro nitrobenzene showed excellent conversions (…
Number of citations: 54 www.nature.com

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